molecular formula C19H15NO5S2 B2547773 Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-11-4

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2547773
CAS No.: 941936-11-4
M. Wt: 401.45
InChI Key: GHNFTBVQZOGGEY-UHFFFAOYSA-N
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Description

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Its molecular formula is C₁₉H₁₅NO₅S₂, with a molecular weight of 401.46 g/mol . The compound features a thiophene ring substituted with a sulfamoyl group linked to a 2-benzoylphenyl moiety and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S2/c1-25-19(22)18-16(11-12-26-18)27(23,24)20-15-10-6-5-9-14(15)17(21)13-7-3-2-4-8-13/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNFTBVQZOGGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzoylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the formation of the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfamoyl-Thiophene Carboxylates

Key analogs differ in substituents on the sulfamoyl group or thiophene ring, altering molecular weight, solubility, and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate C₁₀H₁₅NO₄S₂ 277.36 2-methylpropyl sulfamoyl Higher logP (2.14) suggests lipophilicity; potential agrochemical use.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate C₁₀H₁₃NO₇S₂ 323.34 Methoxycarbonylmethyl sulfamoyl Used as a pharmaceutical impurity (CAS 106820-63-7).
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₉H₁₉NO₄S₂ 397.49 Benzothiophene core, ethyl ester Structural analog with benzothiophene instead of thiophene; no reported bioactivity.

Key Observations :

  • Lipophilicity : The 2-methylpropyl substituent in increases logP compared to the benzoylphenyl group in the target compound, suggesting divergent bioavailability.
  • Pharmaceutical Relevance : The methoxycarbonylmethyl variant is linked to impurities in drug synthesis , while the target compound’s benzoyl group may enhance receptor binding in medicinal applications.
Functional Analogs in Agrochemical and Medicinal Chemistry
2.2.1. PPARβ/δ Antagonist Analogs

Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (PPARβ/δ antagonist) shares structural similarities but includes a 2-methoxyphenyl-isopentylamino substituent. This modification enhances its role in inhibiting PPARβ/δ, a target in retinal vascular disease and melanoma metastasis .

2.2.2. Sulfonylurea Herbicides

Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) is a herbicide with a triazine-substituted sulfamoyl group. Unlike the target compound, it inhibits acetolactate synthase in plants, highlighting the impact of substituents on biological targets .

Biological Activity

Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N1O4S1
  • CAS Number : 941936-11-4
  • Molecular Weight : 321.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential in inhibiting certain enzymes linked to inflammation and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Targeting Protein Kinases :
    • Preliminary studies suggest that this compound may modulate the activity of protein kinases, which are crucial in cell signaling and regulation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Anticancer ActivityInhibits proliferation of cancer cell lines
Anti-inflammatory PropertiesReduces inflammatory markers in vitro
Enzyme InhibitionInhibits specific kinases related to cancer

Case Studies

  • Anticancer Efficacy :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for further biological testing. The compound's structure allows for modifications that could improve its pharmacological profile.

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